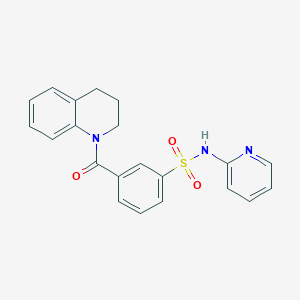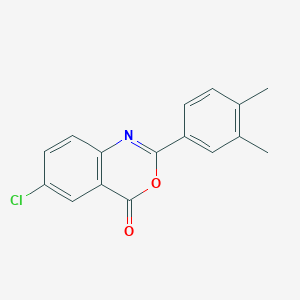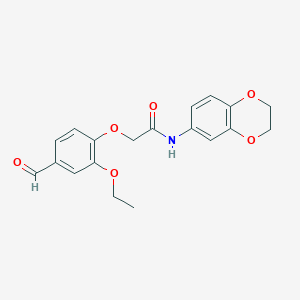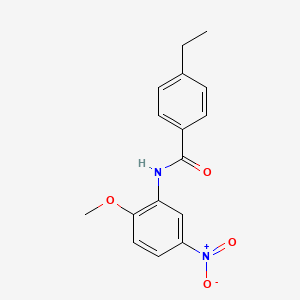
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N-2-pyridinylbenzenesulfonamide
Vue d'ensemble
Description
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N-2-pyridinylbenzenesulfonamide, also known as QNZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ belongs to the class of quinoline-based sulfonamides and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N-2-pyridinylbenzenesulfonamide involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that plays a key role in the regulation of immune response genes. It is activated in response to various stimuli, including infection, inflammation, and oxidative stress. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it binds to DNA and activates the expression of target genes. By inhibiting the activity of NF-κB, this compound reduces the expression of inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart. Additionally, this compound has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N-2-pyridinylbenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound for use in research. However, this compound also has some limitations for use in lab experiments. It has poor solubility in water, which may limit its use in certain experimental conditions. Additionally, this compound has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays.
Orientations Futures
For research include the development of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N-2-pyridinylbenzenesulfonamide analogs and the investigation of its anti-angiogenic properties.
Applications De Recherche Scientifique
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of inflammatory response genes. This compound has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral properties by inhibiting the replication of HIV-1 and other viruses.
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-21(24-14-6-9-16-7-1-2-11-19(16)24)17-8-5-10-18(15-17)28(26,27)23-20-12-3-4-13-22-20/h1-5,7-8,10-13,15H,6,9,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLPHRBIMBRISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4402571.png)
![N-dibenzo[b,d]furan-3-yl-2,6-difluorobenzamide](/img/structure/B4402588.png)
![[3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4402599.png)


![N-1-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4402611.png)
![7-[(2,5-dimethylphenyl)(2-pyrimidinylamino)methyl]-8-quinolinol](/img/structure/B4402615.png)
![1-[4-(4-allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4402627.png)
![4-bromo-2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4402635.png)
![N-[4-(benzoylamino)phenyl]-3-(dimethylamino)benzamide](/img/structure/B4402655.png)
![1-(4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4402657.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}pentanamide](/img/structure/B4402660.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4402684.png)